molecular formula C9H14O3 B6229768 ethyl 1-propanoylcyclopropane-1-carboxylate CAS No. 202333-57-1

ethyl 1-propanoylcyclopropane-1-carboxylate

Cat. No.: B6229768
CAS No.: 202333-57-1
M. Wt: 170.21 g/mol
InChI Key: DKOGVKDMSCKBLK-UHFFFAOYSA-N
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Description

Ethyl 1-propanoylcyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-propanoylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a catalyst such as rhodium or copper. This reaction forms the cyclopropane ring and introduces the ester functional group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the potential hazards associated with diazo compounds and metal catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-propanoylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-propanoylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 1-propanoylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes and other biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclopropanecarboxylate: Similar structure but lacks the propanoyl group.

    Methyl 1-propanoylcyclopropane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Cyclopropanecarboxylic acid: Lacks the ester and propanoyl groups.

Uniqueness

This compound is unique due to the presence of both the cyclopropane ring and the propanoyl group.

Properties

CAS No.

202333-57-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 1-propanoylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-7(10)9(5-6-9)8(11)12-4-2/h3-6H2,1-2H3

InChI Key

DKOGVKDMSCKBLK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CC1)C(=O)OCC

Purity

95

Origin of Product

United States

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